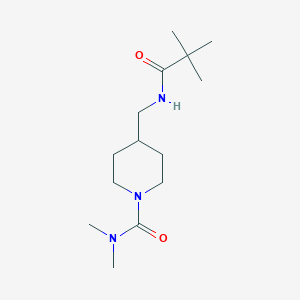

N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide

Description

Propriétés

IUPAC Name |

4-[(2,2-dimethylpropanoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)12(18)15-10-11-6-8-17(9-7-11)13(19)16(4)5/h11H,6-10H2,1-5H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHKMQPMWTZWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1CCN(CC1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with pivaloyl chloride and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Piperidine, pivaloyl chloride, and dimethylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

Procedure: Piperidine is first reacted with pivaloyl chloride to form the pivaloyl derivative. This intermediate is then treated with dimethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are common practices to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pivalamidomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Observations:

Core Heterocycle : The target compound uses a piperidine ring, whereas pyridine-based analogs (e.g., –3) feature aromatic pyridine cores. Piperidine’s saturated ring may confer greater conformational flexibility compared to pyridine’s planar structure, influencing binding affinity in biological targets.

Pivalamide Group: Both the target compound and pyridine derivatives (–3) incorporate pivalamide, but its placement varies.

Carboxamide Substitution : The N,N-dimethylcarboxamide in the target compound contrasts with A939572’s methylcarbamoylphenyl group and SR-302’s tert-butyl-linked heteroaromatic system. These differences impact lipophilicity and hydrogen-bonding capacity.

Pharmacokinetic Considerations

While direct data for the target compound are unavailable, insights can be inferred from structurally related carboxamides. For example, 5-(dimethyltriazeno)imidazole-4-carboxamide (DIC) exhibits a plasma half-life of 35–111 minutes in humans, with variable oral bioavailability (17–43% excretion) . However, the tert-butyl group in the target compound may prolong half-life by resisting hepatic metabolism, a hypothesis supported by the stability of pivalamide-containing drugs like adapalene .

Functional Implications

- Pivalamide-Containing Pyridines : The pyridine analogs (–3) are halogen-rich, likely designed for halogen-bonding in target engagement. Their rigid aromatic systems contrast with the target’s flexible piperidine, which may improve membrane permeability.

- Piperidine Carboxamides: A939572 and SR-302 demonstrate that bulky substituents at the 4-position (e.g., chlorophenoxy or trifluoromethyl-oxadiazole) enhance target specificity in kinase inhibition . The target’s pivalamidomethyl group may similarly optimize steric interactions in enzymatic binding pockets.

Activité Biologique

N,N-Dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of both dimethyl and pivalamidomethyl groups contributes to its unique pharmacological profile.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly those involving dopamine (DA) and serotonin (5-HT). These interactions can lead to significant effects on mood regulation and cognitive functions.

Dopamine Reuptake Inhibition

Dopamine reuptake inhibitors (DRIs) are compounds that prevent the reabsorption of dopamine into neurons, thereby increasing its availability in the synaptic cleft. Studies have shown that similar piperidine derivatives exhibit potent DRI activity, suggesting that this compound may possess similar properties.

Serotonin Reuptake Inhibition

In addition to affecting dopamine levels, this compound may also inhibit serotonin reuptake, which is crucial for mood stabilization. The dual action on both DA and 5-HT systems could position it as a candidate for treating various mood disorders.

Antitumor Activity

Recent studies have explored the antitumor potential of piperidine derivatives. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that certain piperidine-based compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of key regulatory proteins such as p53 and cyclin B1 .

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 47 | HepG2 | 0.25 | Induces cell cycle arrest |

| This compound | Various | TBD | TBD |

Neuropharmacological Effects

In a series of preclinical trials, this compound was tested for its effects on cognitive function and mood in animal models. Results indicated improvements in behavioral assays related to anxiety and depression, supporting its potential as a therapeutic agent in neuropsychiatric disorders.

Selectivity and Binding Affinity

The binding affinity of this compound for various receptors has been assessed through high-throughput screening methods. Preliminary findings suggest that this compound exhibits selective inhibition profiles comparable to established antidepressants .

Q & A

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : Multi-step synthesis involving: (i) Piperidine ring formation via cyclization of appropriate precursors. (ii) Pivalamidomethylation using pivaloyl chloride under basic conditions (e.g., triethylamine in DMF) . (iii) N,N-dimethylation of the carboxamide group via reductive amination or alkylation with methyl iodide . Optimize yields by controlling solvent polarity (e.g., ethanol vs. DMF) and reaction time .

Q. What analytical methods are critical for purity assessment?

- Methodological Answer : Employ HPLC with UV detection (λ ~254 nm) and a C18 column. Compare retention times against reference standards. Elemental analysis (e.g., %C, %H, %N) should match calculated values (e.g., C: 65.16%, H: 7.40%, N: 22.35%) . Purity ≥98% is achievable via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor interactions?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to target receptors (e.g., enzymes with carboxamide-binding sites). Parameterize force fields using the compound’s SMILES string (

CN(C)C(=O)C1CCN(CC1)c1cnccc1n1cc(C)cn1) to model electrostatic and van der Waals interactions . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Address variability by: (i) Standardizing assay conditions (e.g., pH, temperature, cell lines). (ii) Performing dose-response curves to confirm IC₅₀/EC₅₀ values. (iii) Cross-validating results with orthogonal assays (e.g., enzymatic vs. cell-based) . For instance, discrepancies in enzyme inhibition may arise from off-target effects, requiring RNAi knockdown controls .

Q. How can reaction mechanisms for carboxamide functionalization be elucidated?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways. For example, monitor methyl group transfer during N,N-dimethylation via ¹H NMR kinetics. Computational studies (DFT) can identify transition states and rate-limiting steps . Contrast with analogous piperidine derivatives to assess steric effects of the pivalamidomethyl group .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Optimize asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) to preserve stereochemistry. Use chiral HPLC or polarimetry to monitor enantiomeric excess (ee). Scale-up in continuous-flow reactors improves reproducibility by minimizing thermal gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.